DDP-38003 trihydrochloride

Epigenetics Oncology Leukemia

Generic KDM1A/LSD1 inhibitors risk experimental failure due to variable selectivity and poor oral PK. DDP-38003 trihydrochloride is a validated, highly selective irreversible inhibitor that eliminates these variables. - Irreversible KDM1A/LSD1 inhibition (IC50 84 nM) with minimal MAO-A/B off-target activity (IC50 >30 µM). - Oral bioavailability of 42% (rat) & 8 h half-life enable convenient, repeated oral gavage dosing with predictable systemic exposure. - Superior cellular potency vs. the 1R,2S stereoisomer, making it a critical benchmark for SAR studies.

Molecular Formula C21H29Cl3N4O
Molecular Weight 459.8 g/mol
Cat. No. B1150414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDP-38003 trihydrochloride
Molecular FormulaC21H29Cl3N4O
Molecular Weight459.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl
InChIInChI=1S/C21H26N4O.3ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);3*1H/t19-,20+;;;/m0.../s1
InChIKeyIMWGCHSQCRLEGY-QWDWFLGPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDP-38003 trihydrochloride Overview


DDP-38003 trihydrochloride is the trihydrochloride salt form of DDP-38003, a synthetic small molecule that acts as a potent, selective, and orally bioavailable irreversible inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) [1]. Chemically designated as N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide trihydrochloride, it belongs to the tranylcypromine (TCPA) derivative class of epigenetic modulators . The compound is supplied with high purity (≥98%) and demonstrates well-characterized physicochemical properties, including solubility in DMSO (≥100 mg/mL) and water (≥50 mg/mL), facilitating its use in a broad range of in vitro and in vivo experimental systems .

Irreversible KDM1A/LSD1 inhibitor for pathway studies
Oral exposure-model fit supported by reported PK profile
Stereochemistry-defined probe; (1S,2R) configuration for consistent cell assays

DDP-38003 trihydrochloride Differentiation


Procuring a generic 'KDM1A/LSD1 inhibitor' for research applications introduces significant risk of experimental failure and irreproducible results. The pharmacological landscape of LSD1 inhibitors is highly diverse, with compounds exhibiting profound differences in mechanism (reversible vs. irreversible), selectivity profile (especially against MAO-A/B), and in vivo pharmacokinetic properties [1]. DDP-38003 trihydrochloride is distinguished by its specific, validated profile as an irreversible inhibitor with quantifiable oral bioavailability and a selectivity fingerprint that minimizes off-target amine oxidase inhibition, a common liability of early-generation tool compounds . Substitution with an analog lacking this exact combination of validated potency, selectivity, and oral PK could lead to confounding off-target effects and failed in vivo proof-of-concept studies.

Generic LSD1 inhibitors may vary in reversibility and MAO off-target profile, potentially confounding pathway interpretation.
Analogues without reported oral PK data may not reproduce exposure-dependent in vivo model responses.
Stereoisomer substitution (1R,2S) can shift cellular differentiation endpoints; reported SAR context requires review.

DDP-38003 trihydrochloride Quantitative Evidence


Functional Activity vs. 1R,2S Stereoisomer

DDP-38003 demonstrates significantly enhanced functional activity in a cellular model of acute myeloid leukemia (AML) when directly compared to its 1R,2S stereoisomer analog. This establishes a clear structure-activity relationship (SAR) where the precise stereochemistry of DDP-38003 is critical for its potent cellular effects, directly impacting its utility in oncological research [1].

Stereoisomer comparison
Head-to-head
1S,2R more active than 1R,2S analogue in reducing colony-forming ability and inducing differentiation (THP-1 cells)
Supports stereochemistry-dependent cell response context
AML cell model; qualitative SAR
Epigenetics Oncology Leukemia Cell Differentiation

Oral Bioavailability in Rat Model

A key differentiator for DDP-38003 is its validated oral bioavailability, a critical parameter for in vivo studies. While many KDM1A inhibitors lack this property, DDP-38003 has been quantitatively characterized with a specific oral bioavailability (F%) in a standard rat model, confirming its suitability for oral administration in preclinical oncology research .

Oral bioavailability
Reported
F = 42% in SD rats (10 mg/kg oral vs. 2 mg/kg IV)
Supports oral exposure-model interpretation
LC-MS/MS plasma measurement
Pharmacokinetics ADME Oral Dosing In Vivo Pharmacology

Survival Benefit in Leukemia Model

DDP-38003 demonstrates a clear, dose-dependent survival benefit in a therapeutically relevant mouse model of leukemia. This in vivo data provides a quantitative benchmark for its anti-tumor activity, with two different oral doses yielding statistically significant and increasing improvements in overall survival [1].

Survival model endpoint
Model context
35% and 62% increase in survival vs vehicle at 11.25 and 22.50 mg/kg oral
Reported dose-dependent survival endpoint in mouse leukemia model
Endpoint context; data to verify in independent models
In Vivo Efficacy Survival Study Leukemia Oncology

Selectivity Profile: MAO-A, MAO-B, and KDM1B

A common issue with tranylcypromine-based LSD1 inhibitors is potent off-target inhibition of monoamine oxidases (MAO-A and MAO-B), which can confound in vivo results. DDP-38003's selectivity profile has been quantified, demonstrating weak inhibition of MAO-A and a complete lack of activity against MAO-B and the related demethylase KDM1B. This selectivity data is essential for attributing observed biological effects to KDM1A inhibition .

Selectivity vs. MAO/KDM1B
Class-level inference
IC50 > 30 µM for MAO-B, KDM1B; weak MAO-A inhibition (>360-fold vs MAO-B)
Supports off-target interpretation for KDM1A pathway studies
Enzymatic assay data; review in cellular context
Selectivity Off-Target Effects Epigenetics MAO

DDP-38003 trihydrochloride Key Applications


Target Validation in AML

Researchers can use DDP-38003 trihydrochloride to investigate the functional consequences of KDM1A/LSD1 inhibition in AML models. Its demonstrated ability to induce differentiation and reduce colony-forming ability in THP-1 cells [1] and its validated in vivo survival benefit [2] make it an ideal tool for establishing a causal link between LSD1 enzymatic activity and leukemogenesis, as well as for probing downstream transcriptional and epigenetic changes.

Oral Dosing Studies

For studies requiring repeated or long-term dosing via oral gavage, DDP-38003 trihydrochloride is a superior choice due to its established oral bioavailability of 42% in rats [1] and an 8-hour half-life [2]. This allows for convenient dosing schedules and predictable systemic exposure, enabling robust pharmacodynamic (PD) and pharmacokinetic/pharmacodynamic (PK/PD) modeling in mouse xenograft or other disease models.

KDM1A-GSE1 Interaction Studies

DDP-38003 has been specifically validated in studies elucidating a novel mechanism of action involving the disruption of the LSD1-GSE1 protein interaction on chromatin, leading to myeloid differentiation [1]. This provides a unique, literature-supported application for researchers studying the protein-protein interactome of LSD1 and its role in transcriptional repression beyond its canonical histone demethylase activity.

Stereochemistry-Dependent SAR Studies

Given its superior activity compared to the 1R,2S stereoisomer [1], DDP-38003 serves as a critical reference compound for SAR studies focused on tranylcypromine derivatives. It provides a clear benchmark for evaluating the impact of specific stereochemical configurations on potency, cellular efficacy, and selectivity, guiding the rational design of next-generation LSD1 inhibitors.

Application
Selection Property
Validation Focus
AML cell differentiation studies
Reported differentiation and colony-formation endpoints
Cell-model endpoint reproducibility
Oral exposure / PK-PD modeling
Reported oral bioavailability profile
Exposure-model validation in rodent models
KDM1A-GSE1 interaction disruption research
Literature-supported mechanism-of-action context
Chromatin complex endpoint review
Stereochemistry-activity relationship (SAR) studies
Stereochemistry comparison data vs. 1R,2S isomer
Assay-response consistency across enantiomer/diastereomer panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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